L-Homocystine-3,3,3',3',4,4,4',4'-d8

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

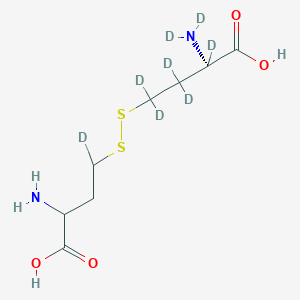

L-Homocystine-3,3,3',3',4,4,4',4'-d8, also known as this compound, is a useful research compound. Its molecular formula is C8H8D8N2O4S2 and its molecular weight is 276.4029342. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

L-Homocystine-3,3,3',3',4,4,4',4'-d8 is a stable isotopic labeled compound derived from homocysteine, a sulfur-containing amino acid crucial in various metabolic pathways. The deuterium labeling enhances its utility in biochemical research by allowing for precise tracking of metabolic processes involving sulfur amino acids.

- Molecular Formula : C₈D₈H₈N₂O₄S₂

- Molecular Weight : 276.40 g/mol

- Structure : L-Homocystine consists of two homocysteine molecules linked by a disulfide bond, with deuterium atoms replacing hydrogen atoms at specific positions.

Biological Functions

L-Homocystine plays significant roles in several biological processes:

- Transsulfuration Pathway : It participates in the transsulfuration pathway, which converts homocysteine to cysteine. This pathway is vital for synthesizing glutathione, an important antioxidant .

- Amino Acid Metabolism : The compound is involved in the metabolism of sulfur-containing amino acids, influencing various physiological functions including protein synthesis and detoxification processes.

- Vascular Health : Homocysteine levels are associated with cardiovascular health; elevated levels can lead to vascular damage and are considered a risk factor for cardiovascular diseases .

Research Findings

Recent studies have highlighted the biological activity and implications of this compound:

- Metabolic Tracking : The use of deuterium-labeled compounds allows researchers to trace metabolic pathways more accurately using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques have improved the understanding of homocysteine metabolism and its implications in diseases related to oxidative stress and inflammation .

-

Case Studies :

- A study involving patients with varying levels of nitrous oxide exposure demonstrated significant differences in plasma homocysteine levels, suggesting that L-Homocystine could serve as a biomarker for assessing oxidative stress in clinical settings .

- Another investigation into the pharmacokinetics of homocysteine-related compounds indicated that this compound could help elucidate absorption and metabolism patterns critical for drug development .

Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Homocystine | C₈H₁₆N₂O₄S₂ | Non-labeled form; involved in metabolic pathways | Standard form without deuterium |

| Cysteine | C₃H₇N₁O₂S | Contains a thiol group; precursor to homocysteine | Essential amino acid |

| Cystathionine | C₆H₁₂N₂O₂S | Intermediate in cysteine biosynthesis | Involves additional carbon atoms |

| This compound | C₈D₈H₈N₂O₄S₂ | Stable isotopic label; enhances tracking | Useful for metabolic studies |

Applications in Research

This compound has diverse applications in scientific research:

- Proteomics : It is utilized to study protein interactions and dynamics due to its stable isotope labeling.

- Drug Development : The compound aids in evaluating the pharmacokinetics of new drugs targeting metabolic pathways involving homocysteine.

- Disease Mechanisms : Research involving this compound contributes to understanding the role of homocysteine in diseases such as cardiovascular disorders and neurodegenerative diseases.

科学的研究の応用

Biochemical and Physiological Studies

L-Homocystine-3,3,3',3',4,4,4',4'-d8 is widely used in research investigating homocysteine metabolism. Elevated levels of homocysteine are associated with various cardiovascular diseases and neurological disorders. By using this labeled compound, researchers can trace metabolic pathways involving homocysteine and its derivatives more accurately.

Key Research Findings:

- Studies have shown that dietary choices significantly influence homocysteine levels in serum and urine, impacting overall metabolic health .

- The compound allows for the assessment of metabolic changes in response to different dietary regimens in both healthy and diseased populations.

Drug Development and Delivery Research

The compound plays a crucial role in the pharmaceutical industry for evaluating the effectiveness and safety of new drugs. Its stable isotope labeling enables researchers to monitor drug metabolism and pharmacokinetics in vivo.

Applications in Drug Research:

- Used as a tracer in pharmacokinetic studies to assess how drugs are metabolized in the body.

- Facilitates the development of novel therapeutics by providing insights into drug interactions with homocysteine pathways .

Metabolomics

In metabolomics, this compound serves as a standard for mass spectrometry analysis. It helps in quantifying metabolites related to homocysteine metabolism in biological samples.

Metabolomic Applications:

- Utilized as an internal standard for mass spectrometry to ensure accuracy in metabolite quantification.

- Aids in identifying biomarkers for diseases associated with altered homocysteine levels .

Proteomics

The compound is valuable in proteomic studies where understanding protein interactions and functions is essential. Its isotopic labeling allows researchers to differentiate between labeled and unlabeled peptides during analysis.

Proteomic Applications:

- Enhances the sensitivity of techniques such as liquid chromatography-mass spectrometry (LC-MS).

- Facilitates the identification of protein modifications that may occur due to changes in homocysteine levels .

Case Studies

Several case studies highlight the practical applications of this compound:

特性

IUPAC Name |

(2S)-4-[(3-amino-3-carboxy-1-deuteriopropyl)disulfanyl]-2,3,3,4,4-pentadeuterio-2-(dideuterioamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6?/m0/s1/i1D2,3D2,4D,5D/hD2/t4?,5-,6? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVZLYBCZNMWCF-VMDTWGNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCC(C(=O)O)N)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CC(C(=O)O)N)SSC([2H])([2H])C([2H])([2H])[C@@]([2H])(C(=O)O)N([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。